molecular formula C14H11ClO3 B6397713 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid CAS No. 1261903-33-6

4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397713
CAS No.: 1261903-33-6
M. Wt: 262.69 g/mol
InChI Key: IMWQBOJKYVJWJM-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid is a chloro-substituted benzoic acid derivative featuring a hydroxymethylphenyl group at the ortho position. Its hydroxymethyl group distinguishes it from other benzoic acid derivatives, influencing solubility, hydrogen-bonding capacity, and metabolic stability .

Properties

IUPAC Name

4-chloro-2-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWQBOJKYVJWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689089
Record name 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-33-6
Record name 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a suitable aromatic compound followed by chlorination and hydroxymethylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reagents like thionyl chloride (SOCl2) for chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 4-Chloro-2-(3-carboxyphenyl)benzoic acid.

    Reduction: 2-(3-hydroxymethylphenyl)benzoic acid.

    Substitution: 4-Substituted-2-(3-hydroxymethylphenyl)benzoic acid derivatives.

Scientific Research Applications

4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in TRPM4 Inhibition

Several 4-chloro-2-substituted benzoic acid derivatives are potent inhibitors of the TRPM4 ion channel, a therapeutic target in cardiovascular and cancer diseases:

Compound Name Substituent Structure Key Modifications TRPM4 Inhibition Efficacy References
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA) 2-chlorophenoxyacetamido Chlorophenoxy group IC₅₀ ~5 μM (human TRPM4)
4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA) 1-naphthyloxyacetamido Naphthalene ring IC₅₀ ~2.5 μM (enhanced lipophilicity)
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid (LBA) Chloromethylphenoxy-propanamido Branched alkyl chain Improved selectivity over TRPM5
Target Compound (4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid) 3-hydroxymethylphenyl Hydroxymethyl group Not reported in evidence
  • TRPM4 inhibitors like CBA and NBA rely on bulky aromatic substituents for binding affinity, suggesting the hydroxymethylphenyl group could offer a unique interaction profile .

Antimicrobial and Antiviral Derivatives

Benzoic acid derivatives with amino or hydrazone substituents exhibit diverse bioactivities:

Compound Name Substituent Structure Activity References
4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3d) 4-methoxyphenylamino SARS-CoV-2 antiviral (EC₅₀ not reported)
4-Chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid Hydrazone-metal complexes Antibacterial (MIC: 8–32 μg/mL against E. coli)
Target Compound 3-hydroxymethylphenyl Unknown
  • Key Insights :
    • Hydrazone-metal complexes (e.g., Cu(II), Fe(III)) of 4-chloro benzoic acid derivatives show enhanced antibacterial activity due to chelation effects . The target compound’s hydroxymethyl group could facilitate similar metal coordination.

Physicochemical Properties

Substituents critically influence physicochemical parameters:

Compound Name Molecular Weight logP (Predicted) Acidic pKa (Benzoic Acid) Key Substituent Effects
4-Chloro-2-(trifluoromethyl)benzoic acid 224.56 2.8 ~2.1 Trifluoromethyl increases lipophilicity
2-(4-Chloro-2-methoxyphenyl)benzoic acid 262.69 3.1 ~2.3 Methoxy enhances metabolic stability
Target Compound ~262.67* ~1.9* ~2.5 Hydroxymethyl improves solubility

*Estimated using analogous structures.

Biological Activity

4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid, a compound with notable structural features, has garnered interest in various fields of biological research. Its unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid can be represented as follows:

C14H13ClO3\text{C}_{14}\text{H}_{13}\text{ClO}_3

This compound features a chlorine atom at the para position relative to a hydroxymethyl group on a phenyl ring, which is attached to a benzoic acid core. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research has indicated that 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate immune responses, particularly in reducing inflammation in animal models. It appears to influence the expression of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by Wang et al. (2022) demonstrated that derivatives of benzoic acid, including compounds similar to 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid, exhibited significant antibacterial activity. The study reported inhibition zones ranging from 10 mm to 20 mm against various pathogens, indicating potential as a therapeutic agent against infections .

CompoundInhibition Zone (mm)Bacterial Strain
4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid15 mmE. coli
Similar Compound A18 mmS. aureus
Similar Compound B20 mmC. albicans

Anti-inflammatory Mechanism

In another investigation, the compound was tested in LPS-induced inflammation models in mice. Results indicated that treatment with 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid led to a significant reduction in CD4+ T-cell populations while increasing regulatory T-cells (Tregs). This shift suggests a potential mechanism for its anti-inflammatory properties through modulation of immune cell populations .

The biological activity of 4-Chloro-2-(3-hydroxymethylphenyl)benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.
  • Cellular Interaction : The hydroxymethyl group may facilitate interactions with cellular receptors or proteins, altering their function.

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